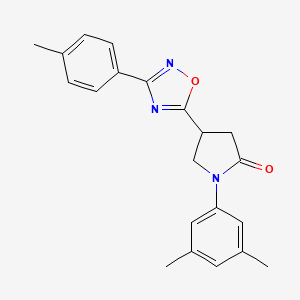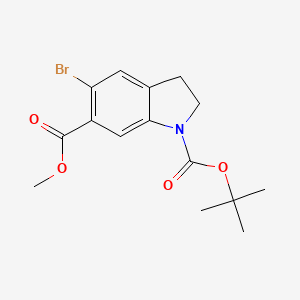![molecular formula C10H12ClN3S B2837663 2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 923721-47-5](/img/structure/B2837663.png)
2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine” is a derivative of pyrimidine, which is an aromatic heterocyclic compound . It is a part of the thieno[2,3-d]pyrimidine family . Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives has been studied extensively. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . Another study reported the synthesis of N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis
The molecular structure of pyrimidinamine derivatives plays a crucial role in their biological activity. For example, the optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 also plays an important role .Chemical Reactions Analysis
Amines, such as the one in the given compound, can undergo various reactions. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .Applications De Recherche Scientifique
Synthesis and Biological Applications
2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a compound that has been explored in various synthetic and biological research contexts. Its derivatives have shown promising applications in the development of novel compounds with significant biological activities.
Antiproliferative Activity : The compound and its derivatives have been synthesized for antiproliferative evaluation. Specifically, new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives demonstrated structural, concentration, and time-dependent activation against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. The potential for inducing apoptotic cell death in cancer cells indicates its importance in cancer research (Atapour-Mashhad et al., 2017).
Radioprotective and Antitumor Activities : Research on novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety revealed promising radioprotective and antitumor activities. This highlights the compound's potential in developing treatments that offer protection against radiation-induced damage and in cancer therapy (Alqasoumi et al., 2009).
Antimicrobial and Antitubercular Activities : Derivatives of this compound have been synthesized and assessed for antimicrobial and antitubercular properties. The exploration of these compounds against bacterial and fungal strains, as well as Mycobacterium tuberculosis, provides insights into designing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Enantioselective Synthesis and Biological Activities : The enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives synthesized showcased distinct biological activities. Notably, one enantiomer exhibited higher antitumor activity against the MCF-7 cell line than gefitinib, suggesting its potential as a targeted cancer therapy (Gao et al., 2015).
Mécanisme D'action
While the specific mechanism of action for “2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine” is not available, pyrimidinamine derivatives are known to act as mitochondrial complex I electron transport inhibitors (MET I) . They have different action modes from other commercial fungicides, and the resistance of pyrimidinamine fungicides has not been reported so far .
Orientations Futures
The thieno[2,3-d]pyrimidine scaffold, to which the given compound belongs, is an attractive scaffold to explore structure–activity-relationship (SAR) studies . Future research could focus on the design and synthesis of new pyrimidinamine derivatives, which could lead to the development of novel CDK2 inhibitors .
Analyse Biochimique
Biochemical Properties
The nature of these interactions often depends on the specific substituents linked to the ring carbon and nitrogen atoms .
Cellular Effects
Related thienopyrimidines have been shown to exhibit cytotoxic activities against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Related thienopyrimidines have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds have been suggested to penetrate bacterial cells and have suitable binding interactions with their target .
Propriétés
IUPAC Name |
2-(1-chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3S/c1-4-6(3)15-10-7(4)8(12)13-9(14-10)5(2)11/h5H,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFXLAYTLXETOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C(C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
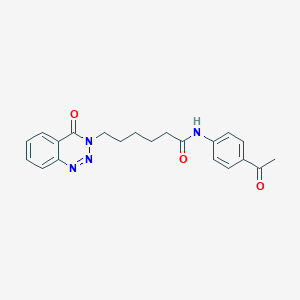

![7-(2-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2837585.png)
![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]acetamide](/img/structure/B2837586.png)
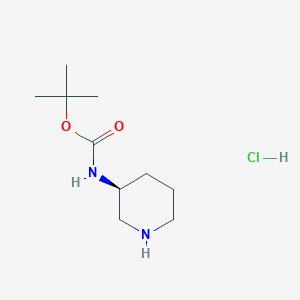
![5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2837589.png)
![2-[(4-methoxyanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2837592.png)
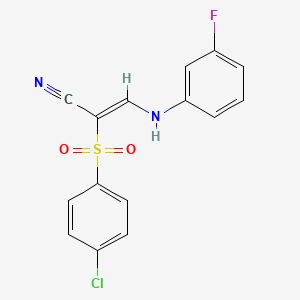
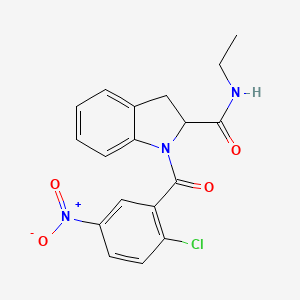

![N-[1-(2-Fluorophenyl)propan-2-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2837596.png)
![Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2837598.png)
